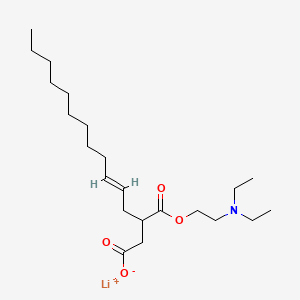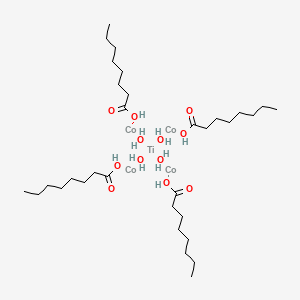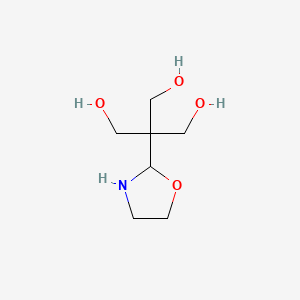
N,2-Di-sec-butyl-3-methylvaleramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,2-Di-sec-butyl-3-methylvaleramide: is an organic compound with the molecular formula C14H29NO It is a derivative of valeramide, characterized by the presence of two sec-butyl groups and a methyl group attached to the valeramide backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,2-Di-sec-butyl-3-methylvaleramide typically involves the reaction of 3-methylvaleric acid with sec-butylamine under specific conditions. The reaction proceeds through the formation of an intermediate amide, which is then further reacted with another equivalent of sec-butylamine to yield the final product. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification techniques like distillation or recrystallization are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions: N,2-Di-sec-butyl-3-methylvaleramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the amide group to an amine, yielding secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides, alcohols, or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amides or amines.
科学研究应用
N,2-Di-sec-butyl-3-methylvaleramide has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N,2-Di-sec-butyl-3-methylvaleramide involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions.
相似化合物的比较
N,2-Di-sec-butylvaleramide: Lacks the methyl group at the 3-position.
N,2-Di-sec-butyl-3-ethylvaleramide: Contains an ethyl group instead of a methyl group at the 3-position.
N,2-Di-sec-butyl-3-methylbutyramide: Has a butyramide backbone instead of valeramide.
Uniqueness: N,2-Di-sec-butyl-3-methylvaleramide is unique due to the presence of both sec-butyl groups and a methyl group, which confer specific steric and electronic properties. These features can influence its reactivity, binding affinity, and overall behavior in chemical and biological systems.
属性
CAS 编号 |
51115-86-7 |
|---|---|
分子式 |
C14H29NO |
分子量 |
227.39 g/mol |
IUPAC 名称 |
N,2-di(butan-2-yl)-3-methylpentanamide |
InChI |
InChI=1S/C14H29NO/c1-7-10(4)13(11(5)8-2)14(16)15-12(6)9-3/h10-13H,7-9H2,1-6H3,(H,15,16) |
InChI 键 |
NJYRBFYAWUYSIJ-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C(C(C)CC)C(=O)NC(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,2'-Methylenebis[6-(1-phenylethyl)-P-cresol]](/img/structure/B12662520.png)











